molecular formula C15H11FN6 B2688620 3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline CAS No. 892293-26-4

3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2688620
CAS RN: 892293-26-4
M. Wt: 294.293
InChI Key: YNTQFMNXFJVSLU-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline” is a derivative of quinazoline . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They are often used in medical chemistry, particularly in the design of anti-tumor hybrids .


Synthesis Analysis

The synthesis of quinazoline derivatives often involves aromatic nucleophilic substitution . For example, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,3-triazole ring, which is an important heterocyclic scaffold used in medical chemistry . The properties of quinazoline derivatives depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Scientific Research Applications

Antihistaminic Agents

Several studies have synthesized and evaluated triazoloquinazoline derivatives for their antihistaminic activities. Compounds similar to 3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline have been tested for in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. These findings suggest that such compounds could serve as prototypes for developing new classes of H1-antihistaminic agents, with some demonstrating minimal sedative effects compared to traditional medications (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

Anticancer Activity

The potential anticancer activity of triazoloquinazoline derivatives has also been a subject of research. Compounds synthesized from hydrazinoquinazoline precursors have been screened for their in vitro anticancer activity, with some demonstrating significant efficacy against various cancer cell lines. This suggests that derivatives of this compound could potentially be explored for anticancer properties, adding to the repertoire of novel anticancer agents (Kovalenko et al., 2012).

Antibacterial and Antifungal Activities

Research on triazoloquinazoline derivatives has extended into evaluating their antibacterial and antifungal activities. These studies involve synthesizing and screening compounds for their ability to inhibit the growth of pathogenic microorganisms. Such activities highlight the broader pharmacological applications of triazoloquinazoline derivatives, suggesting that they could be developed into novel antimicrobial agents with potential clinical utility (Mood et al., 2022).

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that “3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline” and similar compounds may have potential applications in cancer treatment.

Mechanism of Action

properties

IUPAC Name

[3-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN6/c16-10-7-5-9(6-8-10)13-15-18-14(19-17)11-3-1-2-4-12(11)22(15)21-20-13/h1-8H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTQFMNXFJVSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)F)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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